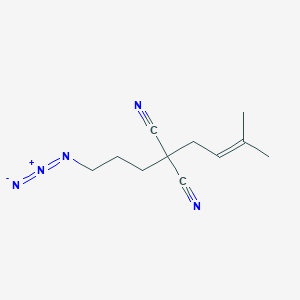

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is an organic compound with the molecular formula C11H15N5. This compound is characterized by the presence of both azido and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- typically involves the reaction of 3-azidopropyl bromide with 3-methyl-2-butenyl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted azides and amines.

Scientific Research Applications

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

- Propanedinitrile, (3-bromopropyl)(3-methyl-2-butenyl)-

- Propanedinitrile, (acetyloxy)methyl-

Uniqueness

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is unique due to the presence of both azido and nitrile functional groups, which provide a wide range of reactivity and applications. The azido group, in particular, allows for bioorthogonal reactions, making this compound valuable in biological and medicinal research.

Biological Activity

Introduction

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-, identified by its CAS number 649759-84-2, is a compound of interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Propanedinitrile features an azide functional group which is known for its reactivity and ability to form various derivatives. Its structure is characterized by the following components:

- Azide Group (N₃) : Contributes to the compound's reactivity.

- Propanedinitrile Backbone : Provides stability and functional versatility.

The molecular formula is C₈H₁₀N₄, and its molecular weight is approximately 178.19 g/mol.

Research indicates that compounds containing azide groups can participate in various biological processes:

- Radical Formation : The azide group can decompose to generate nitrogen gas and reactive radicals, which can engage in further chemical reactions that may influence biological systems .

- Protein Interactions : Azides are often used in bioconjugation techniques due to their ability to selectively label proteins, which can be beneficial in studying protein interactions and functions .

Antimicrobial Properties

Studies have shown that azide-containing compounds exhibit antimicrobial activity. For instance, derivatives of propanedinitrile have been tested against various bacterial strains, demonstrating potential as antimicrobial agents. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxic effects have been observed in cell lines treated with propanedinitrile derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed for concentrations above 100 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the effect on human cancer cell lines.

- Methodology : MTT assay was utilized to measure cell viability.

- Results : IC₅₀ values indicated a potent cytotoxic effect at low concentrations (10-50 µM).

Comparative Table of Biological Activity

Properties

CAS No. |

649759-84-2 |

|---|---|

Molecular Formula |

C11H15N5 |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(3-azidopropyl)-2-(3-methylbut-2-enyl)propanedinitrile |

InChI |

InChI=1S/C11H15N5/c1-10(2)4-6-11(8-12,9-13)5-3-7-15-16-14/h4H,3,5-7H2,1-2H3 |

InChI Key |

QURNKZGVWZDFER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(CCCN=[N+]=[N-])(C#N)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.